molecular formula C6H10O2 B2979718 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol CAS No. 1782594-07-3

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

Cat. No.: B2979718
CAS No.: 1782594-07-3
M. Wt: 114.144
InChI Key: XUGXUXSPPQRDSO-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.144 g/mol. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is used in various fields, including pharmaceutical testing and chemical research .

Mechanism of Action

Target of Action

It has been incorporated into the structure of several drugs and agrochemicals, suggesting it interacts with a variety of biological targets .

Mode of Action

It has been validated biologically as a bioisostere of ortho- and meta-benzenes , which suggests it may interact with its targets in a similar manner to these compounds.

Biochemical Pathways

Given its role as a bioisostere of ortho- and meta-benzenes , it may be involved in a wide range of biochemical processes.

Pharmacokinetics

It has been noted that replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility and reduced lipophilicity , which could potentially enhance bioavailability.

Result of Action

It has been noted that compounds incorporating 2-oxabicyclo[211]hexanes retained bioactivity when the phenyl ring in certain agrochemicals was replaced , suggesting it may have similar effects to these compounds.

Action Environment

Its improved water solubility and reduced lipophilicity suggest it may be more stable and effective in aqueous environments compared to similar compounds.

Preparation Methods

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with methanol under specific reaction conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for high-quality reference standards .

Chemical Reactions Analysis

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical testing. In biology and medicine, it is utilized in the development of new pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in various chemical processes .

Comparison with Similar Compounds

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol can be compared with other similar compounds, such as other bicyclic alcohols and ethers. Its uniqueness lies in its specific bicyclic structure and the presence of an oxygen atom within the ring system. Similar compounds include 2-Oxabicyclo[2.2.1]heptan-3-ol and 2-Oxabicyclo[3.1.1]octan-4-ylmethanol, which share some structural similarities but differ in their ring sizes and functional groups.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGXUXSPPQRDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782594-07-3
Record name {2-oxabicyclo[2.1.1]hexan-4-yl}methanol
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